

AX20017 molecular weight and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AX20017

Cat. No.: B15568479

[Get Quote](#)

An In-Depth Technical Guide to **AX20017**: A Specific Inhibitor of Mycobacterial Protein Kinase G

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the small molecule **AX20017**, a potent and specific inhibitor of *Mycobacterium tuberculosis* protein kinase G (PknG), a key virulence factor.

Core Compound Details

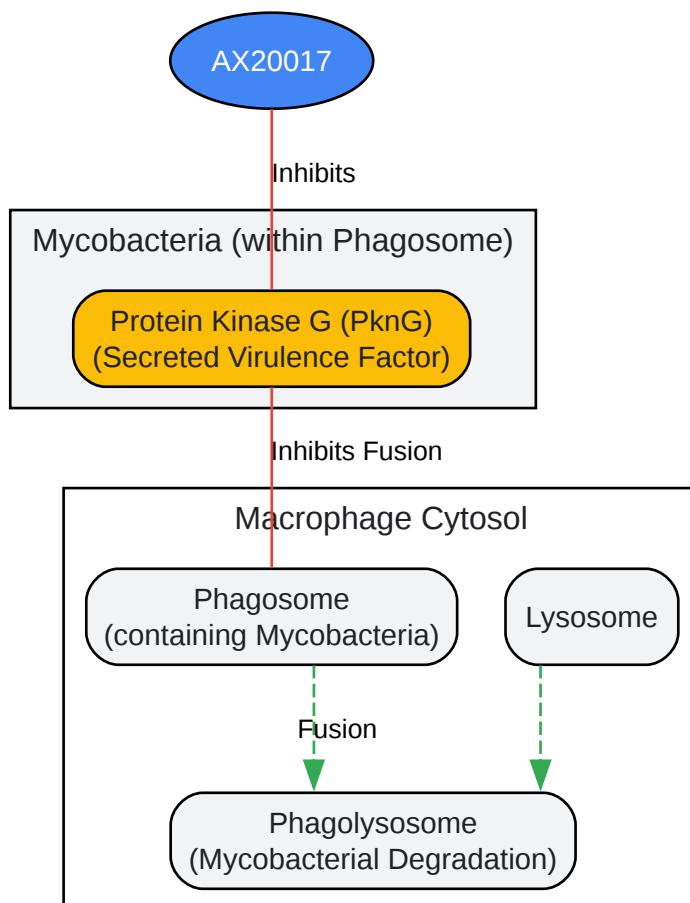
AX20017, also known as 2-(Cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a cell-permeable tetrahydrobenzothiophene compound. It has been identified as a highly specific inhibitor targeting the ATP-binding site of mycobacterial PknG.[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₂ S	
Molecular Weight	264.34 g/mol	
CAS Number	329221-38-7	
Appearance	Light brown solid	
Solubility	Soluble in DMSO (5 mg/mL)	

Inhibitory Activity

Target	IC ₅₀	Reference
Mycobacterial Protein Kinase G (PknG)	0.39 μM	[3]


AX20017 demonstrates remarkable selectivity for mycobacterial PknG. Studies have shown that it does not significantly affect the activity of a broad panel of 28 human kinases, highlighting its potential as a specific therapeutic agent with a reduced likelihood of off-target effects.[1][4]

Mechanism of Action: Targeting a Mycobacterial Virulence Factor

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated mechanism to survive within host macrophages. A crucial element of this strategy is the secretion of the eukaryotic-like serine/threonine protein kinase, PknG, into the macrophage phagosome.[1][5] PknG acts to block the fusion of the phagosome with the lysosome, a cellular compartment responsible for degrading pathogens. This inhibition of phagosome-lysosome fusion creates a protected niche for the mycobacteria, allowing them to replicate within the host cell.[1][2][5]

AX20017 directly counteracts this survival mechanism. By specifically inhibiting the kinase activity of PknG, **AX20017** effectively disables the mycobacterial defense, leading to the rapid transfer of the bacteria to lysosomes for degradation and subsequent killing.[1][2][3]

The structural basis for the high specificity of **AX20017** has been elucidated through X-ray crystallography of the PknG-**AX20017** complex (PDB ID: 2PZI).[1][2][6] The inhibitor binds deep within the ATP-binding pocket of the kinase.[1][2] This binding pocket is shaped by a unique combination of amino acid residues not found in any human kinases, which explains the compound's high degree of selectivity.[1][2]

[Click to download full resolution via product page](#)

Mechanism of **AX20017** action within a macrophage.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize **AX20017**.

In Vitro PknG Kinase Assay

This assay quantifies the enzymatic activity of PknG and its inhibition by **AX20017**.

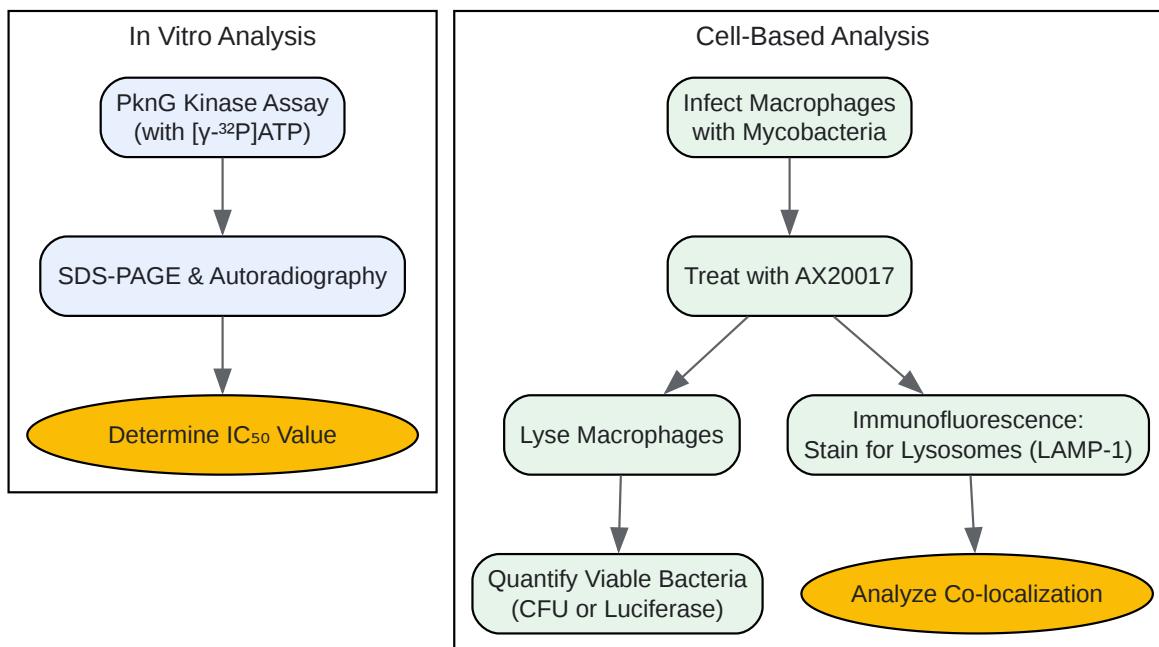
- Objective: To determine the IC₅₀ of **AX20017** for PknG.
- Methodology:

- Recombinant PknG (e.g., 0.5 µg) is incubated in a reaction buffer containing 25 mM Tris (pH 7.5), 2 mM MnCl₂, and 0.5 µCi of radiolabeled [γ -³²P]ATP.[3]
- The kinase-dead mutant, PknG-K181M, can be included as a substrate for PknG.[1][3]
- The reaction is performed in the presence of varying concentrations of **AX20017** or a vehicle control (e.g., DMSO).
- Reaction mixtures are incubated at 30°C for a set time (e.g., 30 minutes).
- The reaction is stopped by adding SDS-PAGE loading buffer.
- Proteins are separated by size using SDS-PAGE.
- The gel is dried, and the incorporation of the ³²P radiolabel into the substrate is visualized and quantified by autoradiography.[1]

Macrophage Infection and Mycobacterial Survival Assay

This cell-based assay assesses the effect of **AX20017** on the survival of mycobacteria within host macrophages.

- Objective: To determine if **AX20017** can induce the killing of intracellular mycobacteria.
- Methodology:
 - A macrophage cell line (e.g., J774 or primary bone marrow-derived macrophages) is seeded in culture plates.
 - Macrophages are infected with a mycobacterial strain, such as *M. bovis* BCG or a luciferase-expressing strain of *M. tuberculosis*, for 1-3 hours.[5]
 - Extracellular bacteria are removed by washing.
 - The infected cells are then treated with various concentrations of **AX20017** for a specified period (e.g., 24 hours).[5]


- After treatment, the macrophages are lysed with a gentle detergent (e.g., saponin) to release intracellular bacteria.
- The number of viable mycobacteria is quantified by either:
 - Colony-Forming Units (CFU): Serial dilutions of the lysate are plated on appropriate agar (e.g., Middlebrook 7H11), and colonies are counted after incubation.[5]
 - Luciferase Assay: For luciferase-expressing strains, the luminescence of the lysate is measured, which is proportional to the number of viable bacteria.[5]

Immunofluorescence Microscopy for Phagosome-Lysosome Fusion

This technique visualizes the localization of mycobacteria within the endocytic pathway of macrophages.

- Objective: To visually confirm that **AX20017** treatment leads to the delivery of mycobacteria to lysosomes.
- Methodology:
 - Macrophages are cultured on glass coverslips and infected with fluorescently labeled mycobacteria (or bacteria are subsequently stained).
 - Infection proceeds in the presence or absence of **AX20017** (e.g., 20 μ M) for a chase period of 2-3 hours.[5]
 - Cells are fixed with paraformaldehyde, permeabilized with a detergent, and then blocked.
 - The cells are stained with a primary antibody against a lysosomal-associated membrane protein, such as LAMP-1.[5]
 - A fluorescently labeled secondary antibody is used to detect the primary antibody.
 - The coverslips are mounted on slides, and the co-localization of mycobacteria with the LAMP-1 signal is analyzed using fluorescence microscopy.[5] An increase in co-

localization indicates enhanced phagosome-lysosome fusion.

[Click to download full resolution via product page](#)

Workflow for in vitro and cell-based characterization of **AX20017**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of *Mycobacterium tuberculosis* [edoc.unibas.ch]
- 3. medchemexpress.com [medchemexpress.com]

- 4. AX20017 | Antibacterial | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [AX20017 molecular weight and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568479#ax20017-molecular-weight-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com